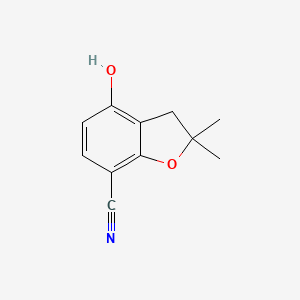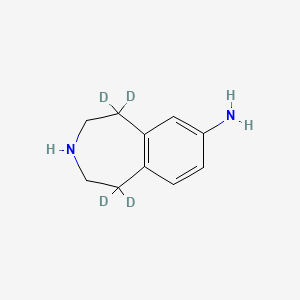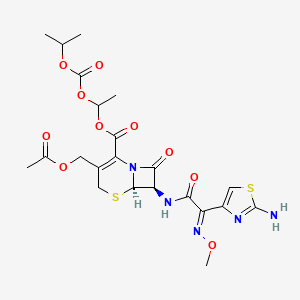
Cefpodoxime Proxetil Impurity E
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cefotaxime Proxetil is a third-generation cephalosporin antibiotic. It is a prodrug that is converted into its active form, cefotaxime, in the body. This compound is known for its broad-spectrum antibacterial activity, making it effective against a wide range of Gram-positive and Gram-negative bacteria. It is commonly used to treat various bacterial infections, including respiratory tract infections, urinary tract infections, skin infections, and more .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Cefotaxime Proxetil involves several key steps. The starting material, 7-amino-3-methoxymethyl-3-cephem-4-carboxylic acid, is reacted with 1-iodoethyl isopropyl carbonate to form an intermediate compound. This intermediate is then condensed with Z-(2-formylaminothiazol-4-yl)-methoxyimino acetic acid, activated as an ester or a halogenide, to yield N-formyl cefotaxime proxetil. The final product is obtained by crystallizing the compound from a mixture of a nitrile or a ketone with water .
Industrial Production Methods: In industrial settings, the production of Cefotaxime Proxetil follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and solvent composition, to ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the desired quality of Cefotaxime Proxetil .
化学反应分析
Types of Reactions: Cefotaxime Proxetil undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: This reaction occurs in the presence of water or aqueous solutions, leading to the conversion of Cefotaxime Proxetil into its active form, cefotaxime.
Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize Cefotaxime Proxetil, leading to the formation of degradation products.
Major Products Formed: The primary product formed from the hydrolysis of Cefotaxime Proxetil is cefotaxime, which exhibits potent antibacterial activity. Other degradation products may form under oxidative or substitution conditions, but these are typically less active or inactive compared to cefotaxime .
科学研究应用
Cefotaxime Proxetil has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as a model compound in the study of cephalosporin antibiotics.
- Employed in the development of new synthetic methodologies for cephalosporin derivatives.
Biology:
- Investigated for its effects on bacterial cell wall synthesis and resistance mechanisms.
- Used in microbiological studies to evaluate the susceptibility of various bacterial strains to cephalosporin antibiotics.
Medicine:
- Widely used in clinical settings to treat bacterial infections.
- Studied for its pharmacokinetics, pharmacodynamics, and therapeutic efficacy in different patient populations .
Industry:
- Utilized in the formulation of pharmaceutical products, including tablets and suspensions.
- Applied in the development of new drug delivery systems to enhance the bioavailability and therapeutic effects of cephalosporin antibiotics .
作用机制
Cefotaxime Proxetil exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. After de-esterification by intestinal esterases, the active form, cefotaxime, binds to penicillin-binding proteins (PBPs) on the bacterial cell wall. This binding inhibits the transpeptidation step of peptidoglycan synthesis, which is crucial for maintaining the structural integrity of the bacterial cell wall. As a result, the bacteria are unable to form a functional cell wall, leading to cell lysis and death .
相似化合物的比较
Cefotaxime Proxetil is part of the cephalosporin class of antibiotics, which includes several other compounds with similar structures and mechanisms of action. Some of the similar compounds include:
Cefpodoxime Proxetil: Another third-generation cephalosporin with similar antibacterial activity but different pharmacokinetic properties.
Cefuroxime Axetil: A second-generation cephalosporin with a broader spectrum of activity against Gram-negative bacteria.
Ceftriaxone: A third-generation cephalosporin with a longer half-life, allowing for less frequent dosing.
Uniqueness: Cefotaxime Proxetil is unique in its ability to achieve high concentrations in various body tissues and fluids, making it particularly effective for treating severe infections. Its prodrug form enhances its oral bioavailability, allowing for effective treatment with oral administration .
属性
分子式 |
C22H27N5O10S2 |
|---|---|
分子量 |
585.6 g/mol |
IUPAC 名称 |
1-propan-2-yloxycarbonyloxyethyl (6R,7R)-3-(acetyloxymethyl)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C22H27N5O10S2/c1-9(2)35-22(32)37-11(4)36-20(31)16-12(6-34-10(3)28)7-38-19-15(18(30)27(16)19)25-17(29)14(26-33-5)13-8-39-21(23)24-13/h8-9,11,15,19H,6-7H2,1-5H3,(H2,23,24)(H,25,29)/b26-14+/t11?,15-,19-/m1/s1 |
InChI 键 |
JRBKWVHQXXREQH-JGLUBIDVSA-N |
手性 SMILES |
CC(C)OC(=O)OC(C)OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=N/OC)/C3=CSC(=N3)N)COC(=O)C |
规范 SMILES |
CC(C)OC(=O)OC(C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CSC(=N3)N)COC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[3-hydroxy-4-oxo-2-(4-phenylmethoxyphenyl)chromen-6-yl]ethanimidamide](/img/structure/B13864007.png)
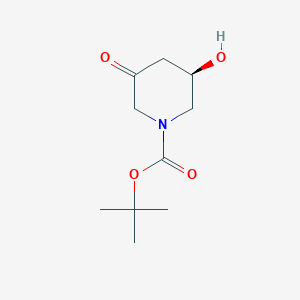
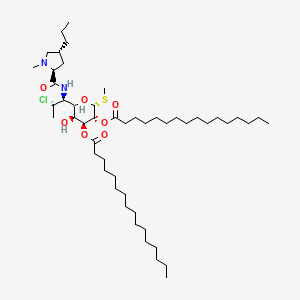
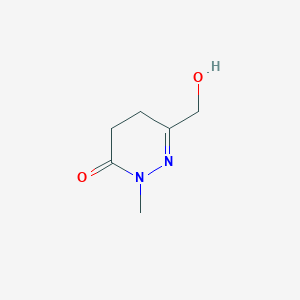
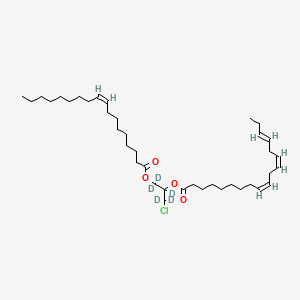
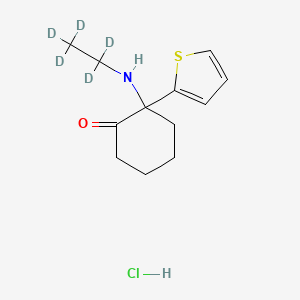
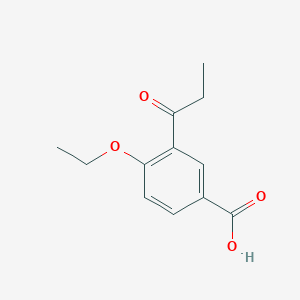
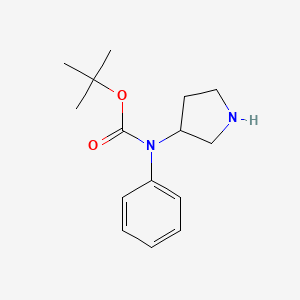
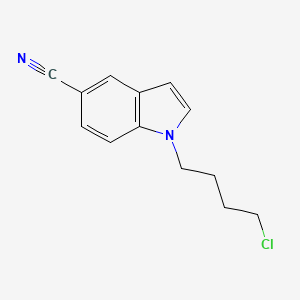
![Methyl 2-methylsulfonyl-7-thiophen-2-ylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13864054.png)
![3-(Thiazol-2-yl)-6-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B13864064.png)
![4-[(2,6-Dichlorophenyl)methoxy]aniline](/img/structure/B13864073.png)
